Iron(II) bromide, dimethoxyethane adduct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

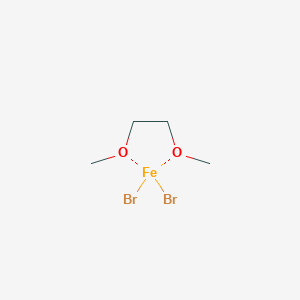

Iron(II) bromide, dimethoxyethane adduct is an inorganic compound with the chemical formula [FeBr2 (OCH3)2]. It is a powdery solid, often yellow or brown . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

Iron(II) bromide, dimethoxyethane adduct can be used as a catalyst for some chemical reactions, such as carbon-hydrogen bond activation, oxygen content determination, and ligand transfer reactions. It can also be used to synthesize organic compounds, such as the synthesis of α,β-unsaturated ketones and the halogenation of organic alkyne compounds .Molecular Structure Analysis

The molecular formula of Iron(II) bromide, dimethoxyethane adduct is C4H10Br2FeO2 and its molar mass is 305.774 . It adopts a polymeric structure consisting of isolated metal centers cross-linked with halides .Chemical Reactions Analysis

Iron(II) bromide, dimethoxyethane adduct is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .Physical And Chemical Properties Analysis

Iron(II) bromide, dimethoxyethane adduct is a powdery solid, often yellow or brown. It has a melting point of about 75-80 ℃. It is soluble in some organic solvents (such as dimethyl sulfoxide), but insoluble in water .Aplicaciones Científicas De Investigación

Catalysis and Chemical Transformations

Iron(II) bromide demonstrates significant catalytic properties, particularly in transformations involving aryl and vinyl azides. It facilitates the conversion of these azides into 2,1-benzisoxazoles, indazoles, or pyrazoles through the formation of N-O or N-N bonds. This process is notable for its tolerance of various functional groups, enabling the creation of diverse benzisoxazoles and indazoles (Stokes et al., 2010). Similarly, Iron(II) bromide is instrumental in intramolecular C-H bond amination and [1,2]-shift tandem reactions of aryl azides, leading to the formation of 2,3-disubstituted indoles (Nguyen et al., 2013).

Reaction Mechanisms and Complex Formation

Iron(II) complexes, including those with dimethoxyethane, exhibit varied reaction mechanisms. For instance, the fragmentation mechanism of iron complexes with dimethoxyethane as a bidentate ligand has been explored, providing insights into the nature of such reactions (Le Caër et al., 2006). Additionally, the synthesis of iron(II) mesityl complexes with bulky thiolate ligands has been studied, highlighting the reactivity of these complexes (Hashimoto et al., 2010).

Environmental and Biological Applications

Iron(II) bromide and its complexes also find applications in environmental remediation and biological studies. For example, the reduction potentials of metalloporphyrin and metallophthalocyanine redox potentials have been tuned using iron complexes, with implications for environmental applications (Alexiou & Lever, 2001). Furthermore, iron(II) tetrabromide complexes have been synthesized and analyzed for their antimicrobial properties, offering potential biological applications (Abedin et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

dibromoiron;1,2-dimethoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHKRASADUPOO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Fe](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2FeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibromoiron;1,2-dimethoxyethane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2893449.png)

![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)

![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)

![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)